2-Bromo-3-methyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-Bromo-3-methyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo regioselective deprotonation at C-3 with LDA, followed by trapping with carbon dioxide to provide the corresponding nicotinic acid . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Molecular Mechanism
It is known to undergo regioselective deprotonation at C-3 with LDA, followed by trapping with carbon dioxide to provide the corresponding nicotinic acid . This suggests that it may exert its effects at the molecular level through these interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methyl-4-(trifluoromethyl)pyridine can be synthesized through various methods. One common approach involves the bromination of 3-methyl-4-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used along with bases like potassium phosphate in solvents like toluene or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.
Scientific Research Applications
2-Bromo-3-methyl-4-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-4-(trifluoromethyl)pyridine depends on its specific applicationThe trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but lacks the methyl group at the 3-position.
2-Chloro-3-methyl-4-(trifluoromethyl)pyridine: Similar structure with chlorine instead of bromine.
2-Bromo-3,5-dimethylpyridine: Similar structure with an additional methyl group at the 5-position.
Uniqueness
2-Bromo-3-methyl-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, methyl, and trifluoromethyl groups, which confer specific reactivity and properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution or coupling reactions.
Properties
IUPAC Name |
2-bromo-3-methyl-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-5(7(9,10)11)2-3-12-6(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQRIKZCZGAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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